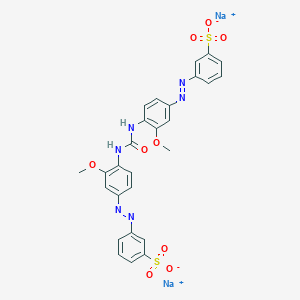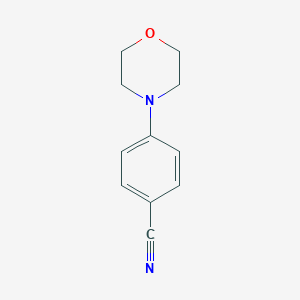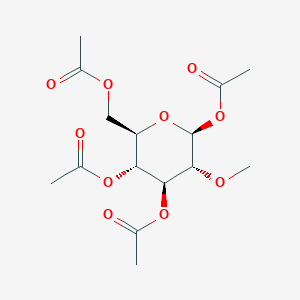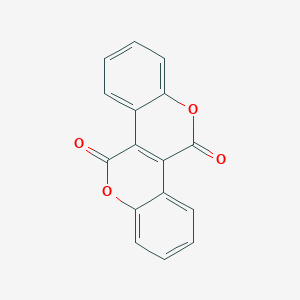
1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)-
Übersicht
Beschreibung
“1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)-” is a chemical compound with the molecular formula C4H2D4 . It is a variant of 1,3-butadiene where four of the hydrogen atoms are replaced by deuterium .
Molecular Structure Analysis
The molecular structure of “1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)-” consists of a four-carbon chain with alternating single and double bonds. Two of the hydrogen atoms on the first and last carbon atoms are replaced by deuterium .
Wissenschaftliche Forschungsanwendungen
Industrial Chemistry and Material Production
1,3-Butadiene is used as a raw material in the chemical industry due to its abundance and relatively low cost . It is used in several homogeneously catalyzed processes and technologies to produce fine and bulk chemicals . The key to achieving these industrially relevant conversions of 1,3-butadiene was mainly the development of innovative efficient catalysts .
Palladium-Catalyzed Telomerizations
Palladium-catalyzed telomerizations provide valuable chemicals through the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles . This process can be used for the synthesis of 1-octene, 1-octanol, and various lactones .
Direct Carbonylation
Direct carbonylation allows the selective introduction of functional groups onto 1,3-dienes, such as carbonyl, carboxyl, or ester groups . This process is another industrially relevant conversion of 1,3-butadiene .
Epoxidation
The epoxidation of 1,3-butadiene has been developed as an efficient route to synthesize 3,4-epoxy-1-butene . This process uses a silver-based catalyst and air as an oxidant . The resulting epoxide can be directly converted to 1,4-butanediol or thermally rearranged to 2,5-dihydrofuran .
Synthesis of Sulfur-Containing Derivatives
1,3-Butadiene derivatives possessing sulfur substituents at the 2,3-positions have been synthesized via dithiol intermediates . These sulfur-containing 1,3-butadiene derivatives exhibit characteristic electrochromic behaviors .
Wavelength Shifting
1,1,4,4-Tetraphenyl-1,3-butadiene is used as a wavelength shifter . This application is particularly useful in optical devices and systems .
Electroluminescent Dye
1,1,4,4-Tetraphenyl-1,3-butadiene is also used as an electroluminescent dye . When energized, it emits a blue glow, making it useful in various display technologies .
Eigenschaften
IUPAC Name |
1,1,4,4-tetraprotiobuta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2/i1H2,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKZBPTYRLMSJV-ASABIGESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[1H]C(=CC=C([1H])[1H])[1H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
54.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- | |
CAS RN |
10545-58-1 | |
| Record name | 1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010545581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details


Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

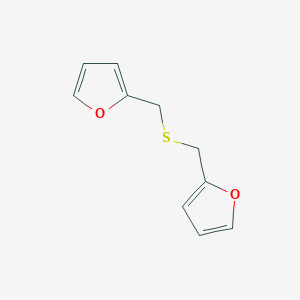

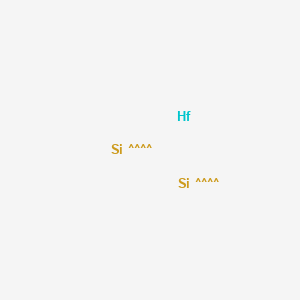



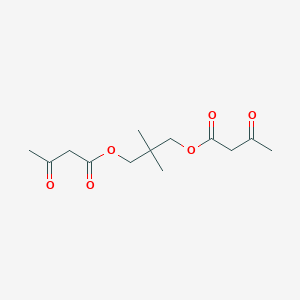
![(4R)-N-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B77843.png)

